2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Description
2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a bicyclic heterocyclic compound featuring a fused imidazole and pyrimidine ring system with partial saturation (tetrahydro configuration). This compound is synthesized via a one-pot Biginelli reaction involving 2-aminobenzimidazole, aldehydes, and ethyl 3-oxohexanoate under mild conditions, achieving high yields (85–92%) and avoiding harsh reagents . Its structural uniqueness and synthetic efficiency make it a promising scaffold for pharmaceutical applications, particularly in targeting enzymes or receptors where planar aromatic systems are less favorable.
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H13N3/c1-6-3-9-8-10-7(2)5-11(8)4-6/h5-6H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
QRYKYDVWNWWVTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=NC(=CN2C1)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminopyrimidine Derivatives
This method involves reacting 2-aminopyrimidine derivatives with α-halocarbonyl or 1,3-dicarbonyl compounds. For example:
- Reaction : 2-Amino-4,6-dimethylpyrimidine reacts with chloroacetone in ethanol under reflux (6–8 hours).
- Mechanism : Nucleophilic substitution followed by intramolecular cyclization forms the imidazo[1,2-a]pyrimidine scaffold.
- Yield : 65–78% (dependent on substituent steric effects).
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C (reflux) |
| Catalyst | None |
| Reaction Time | 6–8 hours |
Multi-Component Cascade Reactions
A five-component domino protocol synthesizes tetrahydroimidazo[1,2-a]pyrimidines efficiently:
- Components : Cyanoacetohydrazide, 4-nitroacetophenone, aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and diamines.
- Steps :
- N,N-Acetal Formation : Diamine reacts with 1,1-bis(methylthio)-2-nitroethylene to form a ketene aminal intermediate.
- Knoevenagel Condensation : Cyanoacetohydrazide and 4-nitroacetophenone generate a hydrazone.
- Michael Addition : Ketene aminal attacks the hydrazone.
- Cyclization : Imine-enamine tautomerization and intramolecular nucleophilic addition close the ring.
- Yield : 73–90% in water/ethanol solvent systems.
- Catalyst-free, eco-friendly solvents.
- Tolerance for diverse functional groups.
Ritter-Type Reaction with Bismuth Catalysis
A novel approach using Bi(OTf)₃ and p-TsOH·H₂O enables benzylic alcohol conversion to imidazo[1,5-a]pyridine analogs, adaptable for imidazo[1,2-a]pyrimidines:
- Procedure :
- Substrate Preparation : Pyridinylmethanol derivatives are synthesized via Grignard addition.
- Cyclization : Bi(OTf)₃ catalyzes Ritter-type reaction with acetonitrile at 150°C.
- Yield : 60–85% (moderate to excellent).
| Catalyst Loading | Acid Loading | Temperature | Yield (%) |
|---|---|---|---|
| 5 mol% Bi(OTf)₃ | 7.5 eq p-TsOH | 150°C | 82 |
Comparative Analysis of Methods
| Method | Yield Range | Key Advantage | Limitation |
|---|---|---|---|
| Cyclocondensation | 65–78% | Simplicity, no catalyst | Limited substituent flexibility |
| Multi-Component | 73–90% | High atom economy, scalability | Longer reaction times |
| Ritter-Type Catalysis | 60–85% | Broad substrate scope | High temperature required |
Industrial-Scale Considerations
- Purification : Column chromatography (30% EtOAc/hexane) is standard.
- Scalability : Multi-component reactions show promise for gram-scale synthesis due to minimal byproducts.
Mechanistic Insights
- Cyclocondensation : Relies on electronic activation of the pyrimidine ring for nucleophilic attack.
- Domino Reactions : Sequential bond-forming steps minimize intermediate isolation, enhancing efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups at the 2 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst play a significant role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Positional Isomers: 5,7-Dimethyl vs. 2,6-Dimethyl Derivatives
The positional isomer 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1698412-40-6, MW 151.21, C₈H₁₃N₃) differs in methyl group placement, leading to distinct electronic and steric effects. While the 2,6-dimethyl derivative likely exhibits greater symmetry and balanced electron distribution, the 5,7-isomer may have altered reactivity in electrophilic substitutions due to proximity of methyl groups to the pyrimidine nitrogen atoms. No direct biological data are available, but such differences could impact binding affinities in drug-target interactions .
Substituent Variations: Methylcyclopropyl and Functionalized Derivatives
- This modification is valuable in optimizing pharmacokinetic profiles .
- 7-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carbaldehyde (CAS 623564-20-5): The carbaldehyde group at position 2 offers a reactive site for further derivatization (e.g., Schiff base formation), enabling conjugation with amines or hydrazines for targeted drug delivery .
Core Structure Modifications: Imidazo[1,2-a]pyridines
Compounds like 2-(3,4-Dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridin-8-amine (24) (HPLC purity 99%, MW 385.47) replace the pyrimidine ring with pyridine, altering aromaticity and hydrogen-bonding capacity. The 8-amino group in these derivatives enhances solubility and enables interactions with acidic residues in biological targets, contrasting with the hydrophobic methyl groups in the target compound .
Key Research Findings and Data
Table 1: Structural and Physicochemical Comparison
Biological Activity
2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound characterized by a fused imidazole and pyrimidine ring system. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C8H10N4
- Molecular Weight : 162.19 g/mol
- Structural Features : The compound features two methyl groups at the 2 and 6 positions of the imidazo ring.
Antitumor Activity
Research has demonstrated that 2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
The structure-activity relationship (SAR) indicates that the presence of methyl groups enhances its cytotoxic activity.
The biological mechanisms underlying the activity of this compound are believed to involve:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : The compound can modulate receptor activity, influencing cellular processes such as apoptosis and cell cycle regulation.
Case Studies
A study conducted on the interaction of 2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine with biological targets revealed that it interacts with proteins primarily through hydrophobic contacts. Molecular dynamics simulations indicated that these interactions are crucial for its antitumor effects.
Synthesis and Derivatives
The synthesis of 2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through various methods that allow for the derivatization of the compound to create functionalized analogs for further biological testing. These derivatives have been shown to possess enhanced biological activities compared to the parent compound.
Applications
The versatility of 2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine extends beyond anticancer activity:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against specific viral strains.
- Anticonvulsant Properties : There is emerging evidence indicating that this compound may exhibit anticonvulsant effects similar to other thiazole derivatives.
Q & A
Q. What are the common synthetic routes for synthesizing 2,6-dimethyl-imidazo[1,2-a]pyrimidine derivatives?
- Methodological Answer : The synthesis typically involves condensation reactions between 2-aminopyrimidine derivatives and bifunctional carbonyl compounds. For example, refluxing 2-amino-4,5-dicyanoimidazole with methyl-substituted lactones in alcohols (e.g., ethanol or butanol) under acidic conditions forms the imidazo[1,2-a]pyrimidine core . Solvent choice significantly impacts yield: sterically hindered alcohols (e.g., tert-butanol) reduce product formation due to slower reaction kinetics . Yields range from 17% to 90%, depending on reaction time and solvent .
Q. How is the structural identity of 2,6-dimethyl-imidazo[1,2-a]pyrimidine confirmed experimentally?
- Methodological Answer : Characterization employs multi-spectral analysis:
- 1H/13C NMR : Distinct signals for methyl groups (δ 2.38–2.74 ppm for CH3) and aromatic protons (δ 7.01–7.72 ppm) confirm substitution patterns .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) validate molecular weight .
- X-ray Crystallography : Resolves bond angles and confirms fused bicyclic structures (e.g., triclinic P-1 space group with specific lattice parameters) .
Q. What preliminary biological activities are associated with imidazo[1,2-a]pyrimidine derivatives?
- Methodological Answer : Initial screening via in vitro assays reveals activities such as:
- Antimicrobial : Synergy with antibiotics (e.g., rifampicin) against E. coli (MIC ~18.87 μg/mL) .
- Antitumor : IC50 values ~10 μM in cell lines, attributed to electron-rich aromatic cores mimicking natural enzyme substrates .
- Neuroactive Properties : Structural analogs exhibit sedative and antihypertensive effects in preclinical models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of 2,6-dimethyl derivatives?
- Methodological Answer : Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to alcohols .
- Catalyst Use : Palladium catalysts enable regioselective arylation at the 3-position of the imidazo[1,2-a]pyrimidine core .
- Temperature Control : Prolonged reflux (24–48 hours) in butanol maximizes cyclization efficiency .
- Purification : Crystallization from ethanol or chromatography (silica gel) removes byproducts like unreacted 2-aminopyrimidines .
Q. How can contradictory spectroscopic data (e.g., overlapping NMR signals) be resolved?
- Methodological Answer : Advanced analytical techniques address ambiguities:
- 2D NMR (COSY, HSQC) : Differentiates overlapping proton environments (e.g., methylene vs. methine groups) .
- X-ray Diffraction : Provides unambiguous confirmation of regiochemistry in fused-ring systems .
- Isotopic Labeling : Traces reaction intermediates (e.g., hydrazine derivatives) to clarify reaction pathways .
Q. What mechanistic insights explain the regioselectivity of substitution reactions in imidazo[1,2-a]pyrimidines?
- Methodological Answer : Mechanistic studies involve:
- Intermediate Trapping : Isolating transient species (e.g., cyclic amidinium ions) via low-temperature NMR .
- DFT Calculations : Predicts favorable transition states for nucleophilic attack at the 5- or 7-positions based on electron density maps .
- Kinetic Profiling : Monitoring reaction rates under varying pH/polarity conditions to identify rate-determining steps .
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
- Methodological Answer : SAR strategies include:
- Substituent Variation : Introducing electron-withdrawing groups (e.g., difluoromethyl) enhances metabolic stability and target binding .
- Bioisosteric Replacement : Replacing methyl groups with cyclopentyl rings increases lipophilicity and blood-brain barrier penetration .
- Comparative IC50 Analysis : Benchmarking against analogs (e.g., imidazo[1,2-a]pyridine derivatives) identifies optimal substituent positions .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activity data across studies?
- Methodological Answer : Resolve contradictions via:
- Standardized Assays : Re-test compounds under uniform conditions (e.g., fixed cell lines, incubation times) .
- Dose-Response Curves : Confirm IC50/EC50 values across multiple replicates .
- Meta-Analysis : Compare datasets from independent studies to identify outliers or methodological biases .
Tables for Comparative Analysis
| Derivative | Key Substituents | Reported Activity | IC50/ MIC | Reference |
|---|---|---|---|---|
| 2,6-Dimethyl-imidazo[1,2-a]pyrimidine | Methyl at 2,6-positions | Antitumor (preliminary) | ~10 μM | |
| 7-Cyclopentyl analog | Cyclopentyl at 7-position | Enhanced lipophilicity | N/A | |
| 5-(Difluoromethyl) analog | CF2H at 5-position | Improved metabolic stability | ~15 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
